REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[NH:5][CH:6]=[C:7]([C:21]#[N:22])[C:8]([NH:10][C:11]1[CH:16]=[C:15]([O:17][CH3:18])[C:14]([Cl:19])=[CH:13][C:12]=1[Cl:20])=O.CO.P(Cl)(Cl)(Cl)=O>C(#N)C>[Cl:20][C:12]1[CH:13]=[C:14]([Cl:19])[C:15]([O:17][CH3:18])=[CH:16][C:11]=1[NH:10][C:8]1[C:23]2[C:4](=[CH:3][C:2]([F:1])=[C:25]([O:26][CH3:27])[CH:24]=2)[N:5]=[CH:6][C:7]=1[C:21]#[N:22]
|
Name
|
3-fluoro-4-methoxyanilino-N-(2,4-dichloro-5-methoxyphenyl)-2-cyano-2-propenamide
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(NC=C(C(=O)NC2=C(C=C(C(=C2)OC)Cl)Cl)C#N)C=CC1OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixtures were stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
This solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
After 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold acetonitrile (20 mL)
|
Type
|
ADDITION
|
Details
|
To both the acetonitrile filtrate and the tetrahydrofuran suspension were added concentrated ammonium hydroxide (2×25 mL)
|
Type
|
ADDITION
|
Details
|
Water (2×400 mL) was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with hot water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at ˜40° C., overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)OC)NC1=C(C=NC2=CC(=C(C=C12)OC)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |